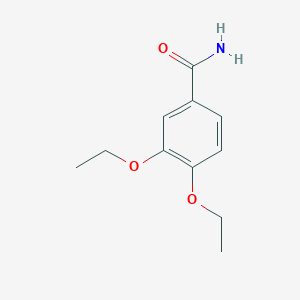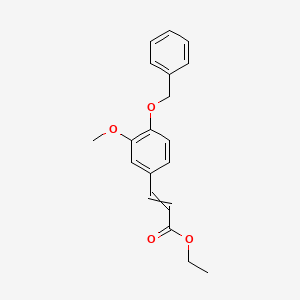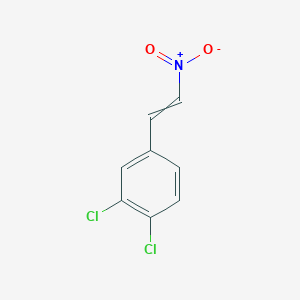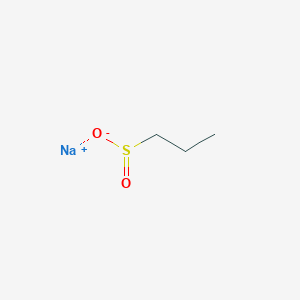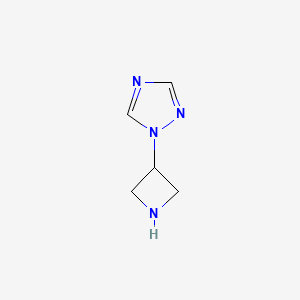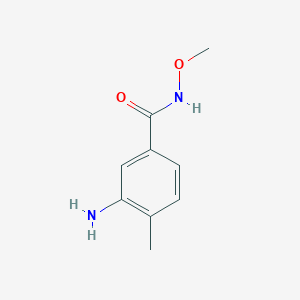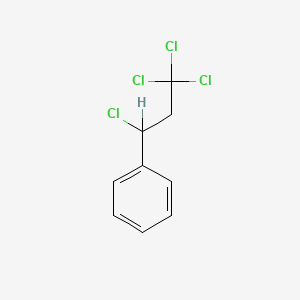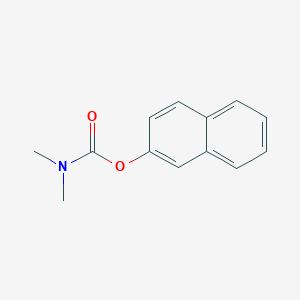
Carbamic acid,dimethyl-, 2-naphthalenyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid,dimethyl-, 2-naphthalenyl ester (9CI) is an organic compound with the molecular formula C₁₃H₁₃NO₂ It is a derivative of carbamate, featuring a naphthalene ring substituted with a dimethylcarbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbamic acid,dimethyl-, 2-naphthalenyl ester (9CI) can be synthesized through the reaction of 2-naphthol with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the carbamate ester linkage.
Industrial Production Methods
In industrial settings, the synthesis of Carbamic acid,dimethyl-, 2-naphthalenyl ester (9CI) may involve the use of continuous flow systems to enhance efficiency and yield. The reaction of 2-naphthol with dimethyl carbonate in the presence of a suitable catalyst, such as iron-chrome catalyst TZC-3/1, can be employed to produce the compound in an environmentally friendly manner .
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid,dimethyl-, 2-naphthalenyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Carbamic acid,dimethyl-, 2-naphthalenyl ester (9CI) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and agrochemicals.
Wirkmechanismus
The mechanism of action of Carbamic acid,dimethyl-, 2-naphthalenyl ester (9CI) involves its interaction with specific molecular targets. The compound can inhibit enzymes by carbamoylation, leading to the formation of stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, depending on the enzyme targeted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthol: A precursor in the synthesis of Carbamic acid,dimethyl-, 2-naphthalenyl ester (9CI).
Naphthalene: The parent compound of the naphthalene ring.
Dimethylcarbamate: A simpler carbamate derivative.
Uniqueness
Carbamic acid,dimethyl-, 2-naphthalenyl ester (9CI) is unique due to its specific structure, which combines the properties of naphthalene and carbamate. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
15300-41-1 |
|---|---|
Molekularformel |
C13H13NO2 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
naphthalen-2-yl N,N-dimethylcarbamate |
InChI |
InChI=1S/C13H13NO2/c1-14(2)13(15)16-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3 |
InChI-Schlüssel |
HWXRSDPITDEWLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)OC1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


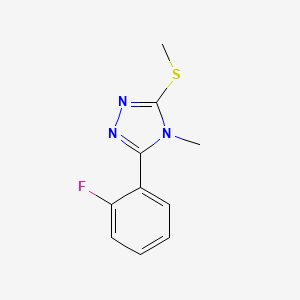
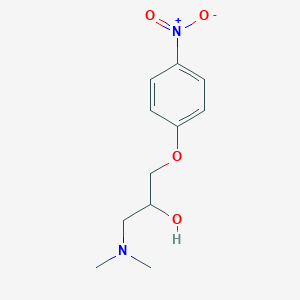
![7-((2-Fluoro-4-(methylthio)phenyl)amino)benzo[d]isothiazole-6-carboxylic acid](/img/structure/B8800873.png)
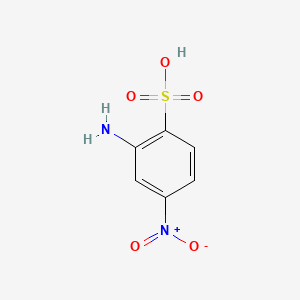

![2-[(Dimethylamino)methylene]-3-oxo-3-(2,4-dichlorophenyl)propanenitrile](/img/structure/B8800887.png)
